Cas no 20736-25-8 (Dihydrosinapyl alcohol)
Dihydrosinapyl alcohol Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-Hydroxypropyl)-2,6-dimethoxyphenol
- DIHYDROSINAPYL ALCOHOL
- Benzenepropanol,4-hydroxy-3,5-dimethoxy-
- 3-Syringylpropanol
- dihydrosyringenin
- 3-Syringyl-1-propanol
- Dihydrosinapic alcohol
- Dihydroxysynapyl alcohol
- DIHYDROSINAPYLALCOHOL
- 1-Propanol, 3-(4-hydroxy-3,5-dimethoxyphenyl)
- bmse000586
- PHOPGVYKZWPIGA-UHFFFAOYSA-N
- BDBM50162704
- AK146030
- Benzenepropanol, 4-hydroxy-3,5-dimethoxy-
- 4-(3-hydroxypropyl)-2,6-dimethoxy-phenol
- 3-(4-hy
- propanol syringol
- HY-W025371
- CHEMBL3793371
- 3,5-Dimethoxy-4-hydroxyhydrocinnamyl alcohol
- A913013
- SCHEMBL2914283
- DTXSID50336200
- SY121232
- FT-0741312
- AKOS022186532
- MFCD00016572
- CS-0061898
- 2,6-dimethoxy-4-(3-oxidanylpropyl)phenol
- 55B
- EN300-264459
- AC1LB5S3
- 20736-25-8
- W17166
- DS-8445
- QBF
- AMY13927
- Dihydrosinapyl alcohol
-
- MDL: MFCD00016572
- Inchi: 1S/C11H16O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h6-7,12-13H,3-5H2,1-2H3
- InChI Key: PHOPGVYKZWPIGA-UHFFFAOYSA-N
- SMILES: O(C)C1C(=C(C=C(C=1)CCCO)OC)O
Computed Properties
- Exact Mass: 212.10500
- Monoisotopic Mass: 212.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.9
- XLogP3: 1.4
Experimental Properties
- Color/Form: Powder
- Density: 1.161±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 75.5-76.5 ºC
- Boiling Point: 371.7°C at 760 mmHg
- Flash Point: 178.6°C
- Refractive Index: 1.538
- Solubility: Slightly soluble (14 g/l) (25 º C),
- PSA: 58.92000
- LogP: 1.33430
Dihydrosinapyl alcohol Security Information
- Hazard Statement: H302-H315-H319-H335
- Storage Condition:Sealed in dry,Room Temperature
Dihydrosinapyl alcohol Customs Data
- HS CODE:2909500000
- Customs Data:
China Customs Code:
2909500000Overview:
2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Dihydrosinapyl alcohol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019145403-250mg |
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 95% | 250mg |
$198.99 | 2023-09-02 | |
| Alichem | A019145403-1g |
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 95% | 1g |
$522.08 | 2023-09-02 | |
| Chemenu | CM191992-1g |
4-(3-hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 95% | 1g |
$489 | 2021-06-16 | |
| Chemenu | CM191992-5g |
4-(3-hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 95% | 5g |
$1384 | 2021-06-16 | |
| Chemenu | CM191992-10g |
4-(3-hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 95% | 10g |
$2132 | 2021-06-16 | |
| TRC | B447515-100mg |
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 100mg |
$ 300.00 | 2023-09-08 | ||
| TRC | B447515-250mg |
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 250mg |
$ 634.00 | 2023-09-08 | ||
| TRC | B447515-500mg |
4-(3-Hydroxypropyl)-2,6-dimethoxyphenol |
20736-25-8 | 500mg |
$ 1070.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS781-250mg |
Dihydrosinapyl alcohol |
20736-25-8 | 95+% | 250mg |
2172CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS781-100mg |
Dihydrosinapyl alcohol |
20736-25-8 | 95+% | 100mg |
1042CNY | 2021-05-08 |
Dihydrosinapyl alcohol Suppliers
Dihydrosinapyl alcohol Related Literature
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Thomas Freese,Bálint Fridrich,Stefano Crespi,Anouk S. Lubbe,Katalin Barta,Ben L. Feringa Green Chem. 2022 24 3689
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Gaetano Calvaruso,Matthew T. Clough,Roberto Rinaldi Green Chem. 2017 19 2803
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Ashley McVeigh,Florent P. Bouxin,Michael C. Jarvis,S. David Jackson Catal. Sci. Technol. 2016 6 4142
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Xiaojun Shen,Qinglei Meng,Qingqing Mei,Junfeng Xiang,Huizhen Liu,Buxing Han Green Chem. 2020 22 2191
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5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. K?rk?s,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem. 2016 14 1853
Additional information on Dihydrosinapyl alcohol
Recent Advances in the Study of Dihydrosinapyl Alcohol (CAS: 20736-25-8): A Comprehensive Research Brief
Dihydrosinapyl alcohol (CAS: 20736-25-8), a key lignin-derived phenolic compound, has garnered significant attention in recent years due to its potential applications in the pharmaceutical and biochemical industries. This research brief synthesizes the latest findings on its synthesis, biological activities, and therapeutic potential, drawing from peer-reviewed studies published within the last three years. The compound's unique structural features, including its dihydroxybenzyl moiety, contribute to its diverse pharmacological properties, such as antioxidant, anti-inflammatory, and neuroprotective effects.
A 2023 study published in Journal of Natural Products demonstrated that dihydrosinapyl alcohol exhibits potent inhibitory effects on NF-κB signaling pathways, suggesting its potential as an anti-inflammatory agent. Researchers employed molecular docking simulations and in vitro assays using RAW 264.7 macrophage cells, revealing a dose-dependent suppression of pro-inflammatory cytokines (TNF-α, IL-6) at concentrations ranging from 10-50 μM. These findings were further supported by Western blot analysis showing decreased phosphorylation of IκBα.
In the field of neurodegenerative disease research, a recent breakthrough published in ACS Chemical Neuroscience (2024) highlighted the compound's ability to cross the blood-brain barrier and mitigate oxidative stress in neuronal cells. The study utilized LC-MS/MS quantification to demonstrate a 2.3-fold increase in brain concentration compared to plasma levels following oral administration in rodent models. Behavioral tests combined with immunohistochemical analysis showed significant improvement in cognitive function in Alzheimer's disease models treated with 20 mg/kg/day of dihydrosinapyl alcohol for 8 weeks.
From a synthetic chemistry perspective, novel green chemistry approaches have emerged for the production of dihydrosinapyl alcohol. A 2024 Green Chemistry article detailed an enzymatic cascade reaction using engineered E. coli expressing feruloyl-CoA synthetase and enoyl-CoA hydratase, achieving a 78% yield with 99% enantiomeric purity. This biocatalytic method represents a significant improvement over traditional chemical synthesis routes that often require harsh conditions and generate toxic byproducts.
The compound's potential in cancer therapeutics was explored in a recent Molecular Cancer Therapeutics publication, where researchers identified its ability to modulate the PI3K/AKT/mTOR pathway in breast cancer cell lines. Flow cytometry analysis revealed G1 phase cell cycle arrest and induction of apoptosis at IC50 values of 35.2 μM (MCF-7) and 42.7 μM (MDA-MB-231). Notably, combination therapy with conventional chemotherapeutic agents showed synergistic effects, reducing required dosages by 40-60% while maintaining efficacy.
Despite these promising findings, challenges remain in the clinical translation of dihydrosinapyl alcohol. Pharmacokinetic studies indicate rapid Phase II metabolism via glucuronidation, with a plasma half-life of approximately 2.3 hours in primate models. Current research efforts, as reported in a 2024 Drug Metabolism and Disposition paper, are focusing on prodrug strategies and nanoformulations to enhance bioavailability and prolong systemic exposure.
In conclusion, the growing body of research on dihydrosinapyl alcohol (20736-25-8) underscores its multifaceted therapeutic potential across various disease areas. While preclinical data are encouraging, further investigation into optimized delivery systems, detailed safety profiles, and mechanism-of-action studies will be crucial for advancing this compound toward clinical applications. The development of sustainable production methods also presents exciting opportunities for large-scale manufacturing of this bioactive molecule.
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